Rutamycin - 1404-59-7

Rutamycin

Catalog Number: EVT-280607
CAS Number: 1404-59-7
Molecular Formula: C44H72O11
Molecular Weight: 777.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rutamycin is a macrolide antibiotic first isolated in 1961 from cultures of Streptomyces griseus. [] It belongs to the oligomycin/rutamycin family of macrolides and is known for its potent antifungal and antibacterial activity. [, ] Rutamycin exhibits structural similarity to other macrolides like cytovaricin and ossamycin. [] In scientific research, rutamycin serves as a valuable tool for studying oxidative phosphorylation due to its inhibitory effect on mitochondrial adenosine triphosphatase (ATPase), a key enzyme in this process. [, , , , , ]

Oligomycin A

Compound Description: Oligomycin A is a macrolide antibiotic that acts as a potent inhibitor of mitochondrial ATP synthase (Complex V) [, , ]. It binds to the FO subunit of ATP synthase, blocking the proton channel and inhibiting ATP synthesis [, , ].

Relevance: Oligomycin A and Rutamycin belong to the same structural family of macrolide antibiotics, the oligomycin/rutamycin family [, , ]. They share a similar mechanism of action, inhibiting mitochondrial ATP synthase at the FO subunit [, , , ].

Oligomycin B

Compound Description: Oligomycin B is another member of the oligomycin family of macrolide antibiotics. It demonstrates strong inhibitory activity against mitochondrial ATP synthase, comparable to oligomycin A [, ].

Relevance: Similar to Rutamycin and Oligomycin A, Oligomycin B also targets the FO subunit of ATP synthase, ultimately disrupting oxidative phosphorylation [, ].

Oligomycin C

Compound Description: Oligomycin C is a macrolide antibiotic with a structure closely related to Oligomycin A and Rutamycin []. It exhibits potent inhibitory activity against mitochondrial ATP synthase.

Relevance: As a member of the oligomycin/rutamycin family, Oligomycin C shares a similar mechanism of action with Rutamycin, targeting the FO subunit of ATP synthase and disrupting ATP production [].

Oligomycin D

Compound Description: Oligomycin D is another name for Rutamycin [].

Relevance: These two names refer to the same compound and therefore have identical structures and activities [].

Oligomycin E

Compound Description: Oligomycin E is a macrolide antibiotic isolated from Streptomyces sp. It exhibits cytotoxic activity against HeLa cells and displays antibacterial and antifungal properties [].

Relevance: Although Oligomycin E belongs to the same family of macrolide antibiotics as Rutamycin, it is distinguished by its reported cytotoxicity against HeLa cells [].

Rutamycin B

Compound Description: Rutamycin B is a naturally occurring analog of Rutamycin, differing only in the absence of a hydroxyl group at the 12-position [, , , , ]. It is also a potent inhibitor of mitochondrial ATP synthase.

Relevance: Due to its structural similarity to Rutamycin, Rutamycin B exhibits a comparable inhibitory effect on mitochondrial ATP synthase, highlighting the importance of the shared structural features for activity [, , , , ].

Ossamycin

Compound Description: Ossamycin is a macrolide antibiotic that inhibits oxidative phosphorylation and ATPase activity induced by various agents in rat liver mitochondria [, , ]. It requires higher concentrations for equivalent inhibition compared to Rutamycin or peliomycin [].

Relevance: Though structurally similar to Rutamycin, Ossamycin demonstrates a lower potency in inhibiting oxidative phosphorylation and ATPase activity [, , ].

Peliomycin

Compound Description: Peliomycin is a macrolide antibiotic that exhibits inhibitory effects on oxidative phosphorylation and ATPase reactions similar to Rutamycin [, , ]. It displays comparable potency to Rutamycin on a weight basis [].

Relevance: Peliomycin shares a similar mechanism of action and potency with Rutamycin in inhibiting oxidative phosphorylation and related reactions, indicating a close structural relationship [, , ].

Relevance: While Venturicidin demonstrates a similar inhibitory profile to Rutamycin in targeting oxidative phosphorylation and ATPase activity, it exhibits a distinct characteristic in its inability to fully inhibit coupled phosphorylation [, , ].

Aurovertin

Compound Description: Aurovertin is an antibiotic that inhibits mitochondrial ATP synthase, but at a different site than Rutamycin [, , ]. It targets the F1 subunit, preventing the binding of ADP and phosphate [].

Relevance: Unlike Rutamycin, which binds to the FO subunit, Aurovertin specifically targets the F1 subunit of mitochondrial ATP synthase, highlighting the existence of multiple binding sites for inhibitors on this enzyme complex [, , ].

Cytovaricin

Compound Description: Cytovaricin belongs to the same structural class of spiroketal-containing macrolides as Rutamycin [, ].

Relevance: The structural similarity between Cytovaricin and Rutamycin, particularly the presence of a spiroketal moiety within their macrolide structures, suggests potential similarities in their biological activities and targets [, ].

Ushikulide A

Compound Description: Ushikulide A is a member of the oligomycin-rutamycin family, sharing structural similarities with Rutamycin [].

Relevance: Ushikulide A's classification within the oligomycin-rutamycin family underscores its structural relationship to Rutamycin and suggests potential similarities in their biological activities and mechanisms of action [].

Source

Oligomycin D is derived from Streptomyces avermitilis, a species recognized for its ability to produce various bioactive compounds, including oligomycins A, B, and C. The production of oligomycin D can vary based on the strain and culture conditions used during fermentation processes.

Classification

Oligomycin D falls under the classification of macrolide antibiotics. It is part of a larger group known as polyketides, characterized by their complex structures and significant biological activities.

Synthesis Analysis

The synthesis of oligomycin D involves several methodologies, primarily focusing on fermentation followed by extraction and purification processes.

Methods

  1. Fermentation: Cultures of Streptomyces avermitilis are grown under controlled conditions to maximize yield.
  2. Extraction: The antibiotic is extracted from the culture broth using organic solvents such as acetone or hexane.
  3. Purification: Subsequent purification steps include crystallization and chromatography to isolate oligomycin D from other oligomycins and impurities.

Technical details regarding the synthesis often involve specific conditions such as pH adjustments and temperature control during fermentation to optimize production rates.

Molecular Structure Analysis

Oligomycin D has a complex molecular structure characterized by a large macrolide ring system.

Structure

  • Molecular Formula: C27_{27}H45_{45}O9_{9}
  • Molecular Weight: Approximately 511.64 g/mol
  • The structure features multiple stereocenters, contributing to its biological activity.

Data

The molecular structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its unique arrangement of functional groups that interact with ATP synthase.

Chemical Reactions Analysis

Oligomycin D participates in various chemical reactions primarily related to its interaction with ATP synthase.

Reactions

  1. Inhibition of ATP Synthase: Oligomycin D binds to the F_O subunit of ATP synthase, blocking proton flow and inhibiting ATP production.
  2. Chemical Stability: The compound exhibits stability under physiological conditions but can undergo hydrolysis in extreme pH environments.

Technical details include kinetic studies that measure the inhibition constants and binding affinities of oligomycin D with ATP synthase, providing insights into its potency as an inhibitor.

Mechanism of Action

Oligomycin D exerts its effects through a well-defined mechanism involving direct interaction with ATP synthase.

Process

  1. Binding: Oligomycin D binds to specific sites on the F_O subunit of ATP synthase.
  2. Proton Channel Blockage: This binding prevents protons from passing through the enzyme, effectively halting ATP synthesis.
  3. Consequences: The inhibition leads to decreased ATP levels within cells, impacting cellular metabolism and energy production.

Data supporting this mechanism includes crystallographic studies that visualize oligomycin D's binding site on ATP synthase, demonstrating how it obstructs proton translocation.

Physical and Chemical Properties Analysis

Oligomycin D possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses include solubility tests and stability assessments under various environmental conditions to determine optimal storage and handling protocols.

Applications

Oligomycin D has significant scientific applications due to its potent inhibitory effects on ATP synthase.

Scientific Uses

  1. Research Tool: Widely used in biochemical studies to investigate mitochondrial function and energy metabolism.
  2. Cellular Studies: Employed in cell culture experiments to assess cellular responses to energy depletion.
  3. Potential Therapeutic Applications: Investigated for potential use in cancer therapies where targeting energy metabolism is crucial.

The versatility of oligomycin D makes it a valuable compound in both basic research and potential therapeutic developments, contributing to our understanding of cellular energy dynamics.

Properties

CAS Number

1404-59-7

Product Name

Oligomycin D

IUPAC Name

(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Molecular Formula

C44H72O11

Molecular Weight

777.0 g/mol

InChI

InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1

InChI Key

LVWVMRBMGDJZLM-BONFEJLISA-N

SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Solubility

Soluble in DMSO

Synonyms

Rutamycin; Oligomycin D; A 272; A272; A-272

Canonical SMILES

CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.